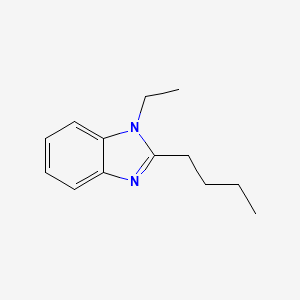![molecular formula C18H21NO2S B3926375 N-[2-(4-methoxyphenyl)ethyl]-2-(phenylthio)propanamide](/img/structure/B3926375.png)
N-[2-(4-methoxyphenyl)ethyl]-2-(phenylthio)propanamide
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-2-(phenylthio)propanamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a member of the amphetamine class of drugs and has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
N-[2-(4-methoxyphenyl)ethyl]-2-(phenylthio)propanamide is converted into MPP+ (1-methyl-4-phenylpyridinium ion) by monoamine oxidase B (MAO-B) in the brain. MPP+ is then selectively taken up by dopaminergic neurons, where it accumulates and causes oxidative stress, leading to neuronal death.
Biochemical and Physiological Effects:
This compound has been found to cause a depletion of dopamine in the brain, leading to the development of Parkinson's disease-like symptoms. This compound has also been found to cause oxidative stress and inflammation in the brain, leading to neuronal death and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-methoxyphenyl)ethyl]-2-(phenylthio)propanamide has been widely used in animal models to study the pathophysiology of Parkinson's disease and to test potential therapeutic interventions. However, this compound has limitations as a model of Parkinson's disease, as it does not fully replicate the complex pathophysiology of the disease.
Direcciones Futuras
Future research on N-[2-(4-methoxyphenyl)ethyl]-2-(phenylthio)propanamide should focus on developing more accurate animal models of Parkinson's disease, as well as investigating the potential therapeutic applications of this compound in other neurological disorders. Additionally, research should focus on identifying the mechanisms underlying the selective uptake of MPP+ by dopaminergic neurons, as well as developing interventions to prevent or reverse the neurodegenerative effects of this compound.
Aplicaciones Científicas De Investigación
N-[2-(4-methoxyphenyl)ethyl]-2-(phenylthio)propanamide has been extensively studied for its potential therapeutic applications in the treatment of Parkinson's disease, a progressive neurodegenerative disorder that affects millions of people worldwide. This compound has been found to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in animal models.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14(22-17-6-4-3-5-7-17)18(20)19-13-12-15-8-10-16(21-2)11-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKILJJDEYNWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)OC)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B3926296.png)
![3-methyl-5-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-1,2,4-triazole hydrobromide](/img/structure/B3926307.png)
![3-chloro-N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B3926311.png)
![ethyl 4-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}-1-piperazinecarboxylate](/img/structure/B3926312.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-pyridinyl)acetamide](/img/structure/B3926318.png)
![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]-4-methoxybenzamide](/img/structure/B3926321.png)

![11-(2,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926338.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B3926342.png)
![1-benzyl-4-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}piperazine](/img/structure/B3926343.png)
![1-(2-methoxyethyl)-6-oxo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3926347.png)
![methyl [(4-ethoxybenzyl)oxy]carbamate](/img/structure/B3926351.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(2-furylmethyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3926362.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3926385.png)